molecular formula C13H17ClFNO2 B1372244 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1172562-01-4

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1372244
CAS No.: 1172562-01-4
M. Wt: 273.73 g/mol
InChI Key: HASLSBAYLAWQIB-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorobenzyl group and the carboxylic acid moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride
  • 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride
  • 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride

Uniqueness

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is unique due to the specific position of the fluorine atom on the benzyl group. This positional isomerism can lead to differences in chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs. The presence of the fluorine atom can also enhance the compound’s metabolic stability and binding affinity to certain targets .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17;/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASLSBAYLAWQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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